1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene
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Overview
Description
1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4. It is a derivative of benzene, where a bromine atom and a tetrafluoroethyl group are substituted at the para position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(1,1,2,2-tetrafluoroethyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form 4-(1,1,2,2-tetrafluoroethyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 4-(1,1,2,2-tetrafluoroethyl)phenol, 4-(1,1,2,2-tetrafluoroethyl)aniline, etc.
Electrophilic Substitution: Formation of 4-(1,1,2,2-tetrafluoroethyl)nitrobenzene, 4-(1,1,2,2-tetrafluoroethyl)benzenesulfonic acid, etc.
Reduction: Formation of 4-(1,1,2,2-tetrafluoroethyl)benzene.
Scientific Research Applications
1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic substitution reactions, the benzene ring’s electron density is altered by the tetrafluoroethyl group, influencing the reactivity and selectivity of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-bromo-2-(1,1,2,2-tetrafluoroethyl)benzene
- 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene
Uniqueness
This compound is unique due to the presence of both a bromine atom and a tetrafluoroethyl group, which impart distinct chemical properties. The tetrafluoroethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
1783392-06-2 |
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Molecular Formula |
C8H5BrF4 |
Molecular Weight |
257.02 g/mol |
IUPAC Name |
1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene |
InChI |
InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)8(12,13)7(10)11/h1-4,7H |
InChI Key |
VDHGHODVKYQZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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